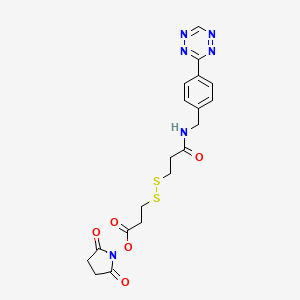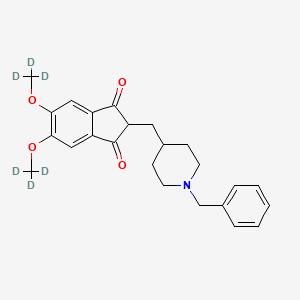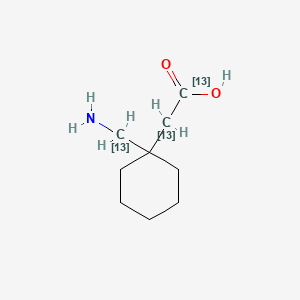
(+)-Muscarine-d9 Iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Muscarine-d9 Iodide is a deuterated analog of muscarine, a naturally occurring alkaloid found in certain mushrooms. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific studies, particularly in the field of pharmacology and toxicology. The iodide form enhances its solubility and stability, making it easier to handle in laboratory settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Muscarine-d9 Iodide typically involves the deuteration of muscarine followed by iodination The process begins with the selective deuteration of muscarine using deuterated reagents under controlled conditions
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
(+)-Muscarine-d9 Iodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using halogenation or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Iodine, iodide salts, and other halogenating agents in the presence of catalysts like copper or palladium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce various oxygenated derivatives, while reduction can yield deuterated analogs with different functional groups.
科学的研究の応用
(+)-Muscarine-d9 Iodide has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.
Biology: Employed in studies of muscarinic acetylcholine receptors to understand their role in cellular signaling and neurotransmission.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development, particularly in the study of cholinergic systems.
Industry: Utilized in the development of new materials and chemical processes, especially those involving isotopic labeling.
作用機序
(+)-Muscarine-d9 Iodide exerts its effects by binding to muscarinic acetylcholine receptors, which are G protein-coupled receptors involved in various physiological processes. The binding of muscarine to these receptors activates intracellular signaling pathways, leading to changes in cellular activity. The deuterium labeling allows for detailed studies of the receptor-ligand interactions and the dynamics of the signaling pathways.
類似化合物との比較
(+)-Muscarine-d9 Iodide can be compared with other muscarinic receptor agonists, such as:
Muscarine: The non-deuterated form, which has similar biological activity but lacks the benefits of deuterium labeling.
Pilocarpine: Another muscarinic receptor agonist used in the treatment of glaucoma and dry mouth.
Oxotremorine: A synthetic muscarinic agonist used in research to study the effects of muscarinic receptor activation.
The uniqueness of this compound lies in its deuterium labeling, which provides advantages in research applications, such as improved stability and the ability to trace metabolic pathways.
特性
分子式 |
C9H20INO2 |
|---|---|
分子量 |
310.22 g/mol |
IUPAC名 |
[(2S,4R,5S)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;iodide |
InChI |
InChI=1S/C9H20NO2.HI/c1-7-9(11)5-8(12-7)6-10(2,3)4;/h7-9,11H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-,9+;/m0./s1/i2D3,3D3,4D3; |
InChIキー |
PMFYONXEPDMBPE-QIIFRXDMSA-M |
異性体SMILES |
[2H]C([2H])([2H])[N+](C[C@@H]1C[C@H]([C@@H](O1)C)O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[I-] |
正規SMILES |
CC1C(CC(O1)C[N+](C)(C)C)O.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-chloro-4,6,6-trideuterio-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B15144577.png)
![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-2-[4-(dimethylamino)benzoyl]-3,4-dihydro-1H-isoquinoline-6-carboxamide](/img/structure/B15144584.png)

![5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one](/img/structure/B15144598.png)










